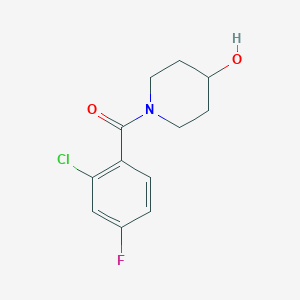

1-(2-氯-4-氟苯甲酰基)哌啶-4-醇

描述

“1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H13ClFNO2 . It is of interest in the field of organic chemistry due to its unique biochemical properties .

Synthesis Analysis

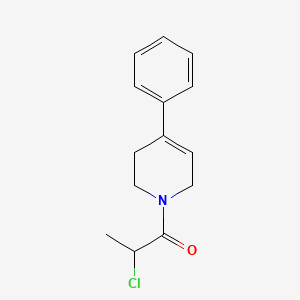

The synthesis of piperidin-4-one derivatives, which include “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol”, has been achieved via various methods. One such method involves an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol” has been analyzed using various techniques. The compound has a molecular weight of 255.6726432 . Further studies on similar compounds suggest that the conformation of the piperidin ring in the solution state can be studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode .Chemical Reactions Analysis

Piperidones, including “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol” include a molecular weight of 255.6726432 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, is not available in the retrieved sources.科学研究应用

纳米技术

最后,在纳米技术领域,该化合物可用于功能化纳米粒子的表面,从而改变其特性以用于特定应用,例如靶向药物递送或诊断成像。

该分析提供了1-(2-氯-4-氟苯甲酰基)哌啶-4-醇在各种科学研究应用中的概览。每个应用领域都提供了一种独特的视角,展示了该化合物如何促进科学技术进步。有关详细的最新应用信息,建议直接咨询化学供应商或学术出版物 .

作用机制

Target of Action

The primary target of 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and blocks its function. The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol prevents the entry of HIV-1 into cells . This is because the CCR5 receptor is an essential coreceptor for HIV-1 entry . By blocking this receptor, the compound can potentially prevent HIV-1 infection.

Result of Action

The result of the action of 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol is the prevention of HIV-1 entry into cells . This could potentially slow the progression of HIV-1 infection and improve the response to treatment .

属性

IUPAC Name |

(2-chloro-4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO2/c13-11-7-8(14)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMOSIKPDVNHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

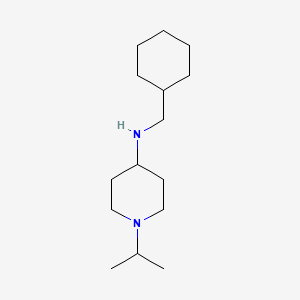

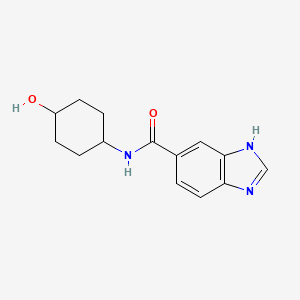

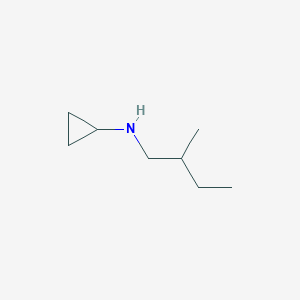

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1462494.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1462498.png)

amine](/img/structure/B1462499.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1462510.png)

![1-[4-(Cyclopentylamino)piperidino]-1-ethanone](/img/structure/B1462513.png)